molecular formula C17H18N4O B11813917 N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline

N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline

Cat. No.: B11813917
M. Wt: 294.35 g/mol
InChI Key: PFBMAOUDOKUUAP-UHFFFAOYSA-N
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Description

N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, has shown promise in several scientific research areas due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline typically involves the reaction of 3-methoxybenzylamine with 4-methylbenzyl chloride in the presence of a base, followed by cyclization with sodium azide to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

N-((5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-yl)methyl)-4-methylaniline can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its resulting biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

N-[[3-(3-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]-4-methylaniline

InChI

InChI=1S/C17H18N4O/c1-12-6-8-14(9-7-12)18-11-16-19-17(21-20-16)13-4-3-5-15(10-13)22-2/h3-10,18H,11H2,1-2H3,(H,19,20,21)

InChI Key

PFBMAOUDOKUUAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC(=CC=C3)OC

Origin of Product

United States

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